molecular formula C11H14BrNOS B14402816 S-(2-Bromo-2-methylpropyl) phenylcarbamothioate CAS No. 88476-37-3

S-(2-Bromo-2-methylpropyl) phenylcarbamothioate

Cat. No.: B14402816
CAS No.: 88476-37-3
M. Wt: 288.21 g/mol
InChI Key: GAQRDEUONCSMJS-UHFFFAOYSA-N
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Description

S-(2-Bromo-2-methylpropyl) phenylcarbamothioate: is an organic compound that features a phenylcarbamothioate group attached to a 2-bromo-2-methylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-2-methylpropyl) phenylcarbamothioate typically involves the reaction of phenyl isothiocyanate with 2-bromo-2-methylpropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, particularly under basic conditions.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are typical.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution: Products include various substituted phenylcarbamothioates depending on the nucleophile used.

    Elimination: The major product is typically an alkene derivative of the original compound.

Scientific Research Applications

Chemistry: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which S-(2-Bromo-2-methylpropyl) phenylcarbamothioate exerts its effects involves the interaction of the phenylcarbamothioate group with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The sulfur atom in the carbamothioate group can also engage in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Bromo-2-methylpropane: Shares the 2-bromo-2-methylpropyl moiety but lacks the phenylcarbamothioate group.

    Phenyl isothiocyanate: Contains the phenylcarbamothioate group but lacks the 2-bromo-2-methylpropyl moiety.

    S-(2-Chloro-2-methylpropyl) phenylcarbamothioate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: S-(2-Bromo-2-methylpropyl) phenylcarbamothioate is unique due to the combination of the 2-bromo-2-methylpropyl moiety and the phenylcarbamothioate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

CAS No.

88476-37-3

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

S-(2-bromo-2-methylpropyl) N-phenylcarbamothioate

InChI

InChI=1S/C11H14BrNOS/c1-11(2,12)8-15-10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

GAQRDEUONCSMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC(=O)NC1=CC=CC=C1)Br

Origin of Product

United States

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